4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole 4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17504529
InChI: InChI=1S/C7H10BrNO/c1-5(2)7-6(3-8)9-4-10-7/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C7H10BrNO
Molecular Weight: 204.06 g/mol

4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole

CAS No.:

Cat. No.: VC17504529

Molecular Formula: C7H10BrNO

Molecular Weight: 204.06 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole -

Specification

Molecular Formula C7H10BrNO
Molecular Weight 204.06 g/mol
IUPAC Name 4-(bromomethyl)-5-propan-2-yl-1,3-oxazole
Standard InChI InChI=1S/C7H10BrNO/c1-5(2)7-6(3-8)9-4-10-7/h4-5H,3H2,1-2H3
Standard InChI Key BNXZVKXOSMTQPP-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N=CO1)CBr

Introduction

Chemical Identity and Structural Analysis

4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole belongs to the oxazole family, a class of five-membered heterocycles containing one oxygen and one nitrogen atom. Its molecular formula is C₇H₁₀BrNO, with a molecular weight of 204.07 g/mol. The bromomethyl (-CH₂Br) and isopropyl (-CH(CH₃)₂) groups at positions 4 and 5, respectively, confer distinct electronic and steric properties to the molecule.

Synthesis and Manufacturing

The synthesis of 4-(bromomethyl)-5-(propan-2-yl)-1,3-oxazole can be achieved through regiocontrolled functionalization strategies, as demonstrated in bromooxazole syntheses .

Regioselective Bromination

A plausible route involves the bromination of a pre-formed 4-methyl-5-isopropyl-1,3-oxazole precursor. This method aligns with protocols for synthesizing 4-bromooxazoles via halogen dance rearrangements :

  • Protection: Temporary silylation of the oxazole’s 2-position using triisopropylsilyl (TIPS) groups directs electrophilic attack to the 4-methyl group.

  • Lithiation-Bromination: Treatment with lithium diisopropylamide (LDA) generates a lithiated intermediate at the 4-methyl group, which reacts with dibromotetrafluoroethane (DBTFE) to introduce bromine.

  • Deprotection: Removal of the TIPS group under acidic conditions yields the target compound.

Reaction Conditions:

  • Temperature: -78°C (lithiation), room temperature (bromination).

  • Solvents: Tetrahydrofuran (THF) or diethyl ether.

  • Yield: ~40–60% (estimated based on analogous reactions) .

Alternative Pathways

Cyclocondensation of α-bromoketones with isocyanates or urea derivatives under microwave irradiation offers a green chemistry approach, as reported for related oxazoles . For example:

CH3C(O)CH2Br+NH2CO2RMW, DMFOxazole derivative\text{CH}_3\text{C(O)CH}_2\text{Br} + \text{NH}_2\text{CO}_2\text{R} \xrightarrow{\text{MW, DMF}} \text{Oxazole derivative}

This method reduces reaction times and improves yields compared to conventional heating .

Physicochemical Properties

While experimental data for 4-(bromomethyl)-5-(propan-2-yl)-1,3-oxazole are scarce, properties can be inferred from structurally similar compounds :

PropertyValue/Description
Molecular Weight204.07 g/mol
Density~1.35 g/cm³ (estimated)
Boiling Point210–230°C (extrapolated)
SolubilitySoluble in CHCl₃, DCM, THF; insoluble in water
LogP (Partition Coefficient)~2.5 (predicted)

The bromomethyl group increases molecular polarity compared to non-halogenated analogs, enhancing solubility in polar aprotic solvents.

Reactivity and Functionalization

The bromomethyl group at position 4 serves as a critical site for further derivatization:

Nucleophilic Substitution

Reactions with amines, thiols, or alkoxides yield functionalized oxazoles:

4-(BrCH2)-Oxazole+NH34-(NH2CH2)-Oxazole+HBr\text{4-(BrCH}_2\text{)-Oxazole} + \text{NH}_3 \rightarrow \text{4-(NH}_2\text{CH}_2\text{)-Oxazole} + \text{HBr}

Applications in Chemical Synthesis

Agrochemical Intermediates

Oxazole derivatives are integral to herbicidal agents. For instance, thiocarbamate sulfoxides containing oxazole moieties exhibit pre-emergence herbicidal activity under flooded conditions . The bromomethyl group in 4-(bromomethyl)-5-(propan-2-yl)-1,3-oxazole could serve as a precursor for sulfonyl or sulfonamide functionalities in such compounds.

Pharmaceutical Building Blocks

Oxazoles are privileged structures in drug design due to their metabolic stability and hydrogen-bonding capacity. Brominated variants enable late-stage diversification, as seen in antiprotozoal agents targeting Giardia lamblia .

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